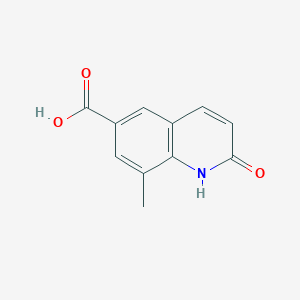
6-Carboxy-8-methylcarbostyril
Cat. No. B8451090
M. Wt: 203.19 g/mol
InChI Key: FNYOLJHYHHUXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05591751
Procedure details


7.1 g of aluminum chloride was added to a solution of 2.5 g of 4-cinnamoylamino-3-methylbenzoic acid in 12.5 ml of chlorobenzene. The mixture was stirred at 90° C. for 1 hour to give rise to a reaction. The reaction mixture was poured into ice water. The resulting precipitate was collected by filtration and dispersed in 70 ml of ethanol and 70 ml of water. The dispersion was made alkaline with a 30% aqueous sodium hydroxide solution and then treated with active carbon. The resulting material was made acidic with concentrated hydrochloric acid. The resulting precipitate was collected by filtration and then washed with hot ethanol to obtain 0.9 g of 6-carboxy-8-methylcarbostyril as a light brown powder.

Name
4-cinnamoylamino-3-methylbenzoic acid
Quantity
2.5 g
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([NH:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]=1[CH3:25])(=[O:14])[CH:6]=[CH:7]C1C=CC=CC=1>ClC1C=CC=CC=1>[C:20]([C:19]1[CH:23]=[C:24]2[C:16](=[C:17]([CH3:25])[CH:18]=1)[NH:15][C:5](=[O:14])[CH:6]=[CH:7]2)([OH:22])=[O:21] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
4-cinnamoylamino-3-methylbenzoic acid
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)(=O)NC1=C(C=C(C(=O)O)C=C1)C
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 90° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give rise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dispersed in 70 ml of ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with active carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hot ethanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C=1C=C2C=CC(NC2=C(C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
